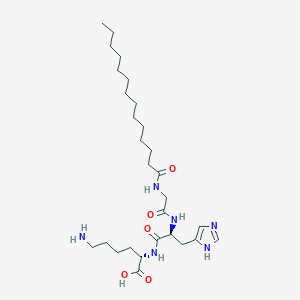

myristoyl-Gly-His-Lys-OH

Description

Properties

Molecular Formula |

C28H50N6O5 |

|---|---|

Molecular Weight |

550.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(tetradecanoylamino)acetyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C28H50N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-16-25(35)31-20-26(36)33-24(18-22-19-30-21-32-22)27(37)34-23(28(38)39)15-13-14-17-29/h19,21,23-24H,2-18,20,29H2,1H3,(H,30,32)(H,31,35)(H,33,36)(H,34,37)(H,38,39)/t23-,24-/m0/s1 |

InChI Key |

VXBPJKVVVMDBGY-ZEQRLZLVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Biology Approaches for Myristoyl Gly His Lys Oh

Strategies for Peptide Synthesis of Myristoyl-Gly-His-Lys-OH

The creation of the peptide backbone, Gly-His-Lys, is a critical first step. The two primary approaches for this are solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) Techniques for Myristoylated Peptides

Solid-phase peptide synthesis (SPPS) is the most prevalent method for creating peptides due to its efficiency, speed, and ease of automation. sigmaaldrich.combachem.compowdersystems.com In SPPS, the peptide chain is built sequentially while one end is attached to an insoluble polymer support, often a resin bead. bachem.compowdersystems.comabyntek.com This anchoring of the growing peptide to a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away by filtration after each step. bachem.comabyntek.com

The process typically begins by attaching the C-terminal amino acid, in this case, Lysine (B10760008), to the resin. bachem.com Temporary protecting groups are used on the alpha-amino group of each amino acid to prevent unwanted reactions during the coupling steps. abyntek.com The most common protecting group strategies are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. sigmaaldrich.com The Fmoc method is often preferred because the final cleavage and deprotection steps are performed with trifluoroacetic acid (TFA), which is less harsh than the hydrofluoric acid (HF) required for the Boc method. sigmaaldrich.com

A general cycle in SPPS involves:

Deprotection: Removal of the Nα-protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide. bachem.com

Washing: Rinsing the resin to remove excess deprotection reagents and byproducts. bachem.com

Coupling: Adding the next Nα-protected amino acid, which is activated to facilitate the formation of a peptide bond. abyntek.com

Washing: Another washing step to remove unreacted amino acids and coupling reagents. bachem.com

This cycle is repeated until the desired peptide sequence, Gly-His-Lys, is assembled. For the synthesis of Gly-His-Lys, a specific method involves using Fmoc-Lys(Boc)-OH attached to a Wang resin. google.com The Fmoc group is removed, and then Fmoc-His(Trt)-OH is coupled. google.com Following the removal of the Fmoc group from histidine, Fmoc-Gly-OH is added to complete the tripeptide sequence. google.com The myristoyl group is typically added after the full peptide chain has been synthesized. nih.gov

| Step | Description | Reagents/Protecting Groups |

|---|---|---|

| Resin Attachment | The C-terminal amino acid (Lysine) is attached to a solid support (e.g., Wang resin). | Fmoc-Lys(Boc)-OH, Wang Resin |

| Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing peptide chain. | Piperidine in DMF |

| Coupling | The next amino acid (Histidine, then Glycine) is added and a peptide bond is formed. | Fmoc-His(Trt)-OH, Fmoc-Gly-OH, Coupling reagents (e.g., HOBt, DIC) |

| Final Cleavage | The completed peptide is cleaved from the resin and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) |

Solution-Phase Synthetic Routes and Hybrid Approaches

While less common for standard peptides, solution-phase peptide synthesis (LPPS) involves building the peptide chain in a homogenous liquid phase. abyntek.com This method requires more intensive purification steps, such as extraction and crystallization, after each coupling reaction to separate the desired peptide from byproducts. abyntek.com LPPS can be advantageous for the large-scale synthesis of shorter peptides or when specific modifications are required that are not compatible with solid-phase techniques. abyntek.com

A hybrid approach combines both solution-phase and solid-phase methods. For instance, a fragment of the peptide can be synthesized in solution and then coupled to a resin-bound peptide. Another hybrid strategy involves synthesizing the peptide on a solid support and then performing the lipidation step in solution after cleaving the peptide from the resin. This can sometimes offer better yields compared to performing all steps on the solid support. ismrm.org

Incorporation of the Myristoyl Moiety

The attachment of the 14-carbon saturated fatty acid, myristate, is a crucial step that imparts lipophilicity to the peptide. This modification can be achieved through several methods.

Direct Coupling Methods of Myristic Acid to Peptide Sequences

The most straightforward method for myristoylation is the direct coupling of myristic acid to the N-terminal amine of the fully assembled peptide, which is still attached to the solid-phase resin. creative-peptides.com After the final glycine (B1666218) residue is added and its Fmoc group is removed, myristic acid is activated and added to the reaction vessel. nih.gov Common activating agents for this step include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. bachem.com Another effective coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov The reaction forms a stable amide bond between the myristic acid and the N-terminal glycine of the peptide. creative-peptides.comocl-journal.org

Use of Pre-activated Myristate Derivatives

To enhance the efficiency of the coupling reaction, pre-activated derivatives of myristic acid can be used. These derivatives are more reactive than the free acid and can lead to faster and more complete reactions. Examples include myristoyl chloride or symmetric anhydrides of myristic acid. oup.comresearchgate.net The use of pre-activated esters, such as N-hydroxysuccinimide (NHS) esters of myristic acid, is also a common strategy. peptide2.com These activated forms react readily with the N-terminal amine of the peptide to form the desired myristoylated product.

Ribosomal Synthesis of N-Acyl-Peptides and Analogs

In addition to chemical synthesis, biological and chemo-enzymatic methods are being developed for the production of N-acylated peptides. Ribosomal synthesis in vitro offers a powerful way to produce peptides with specific sequences dictated by an mRNA template. oup.comoup.com One innovative approach involves using a reconstituted E. coli translation system, known as the PURE system. oup.com In some methods, a substrate peptide is first translated, and then enzymatically myristoylated by N-myristoyltransferase (NMT). oup.com However, this can be limited by the substrate specificity of the enzyme. oup.com

Isotopic Labeling Strategies for Mechanistic Research

Isotopic labeling is a powerful technique used to trace the fate of molecules in biological systems, elucidate metabolic pathways, and understand reaction mechanisms at a molecular level. nih.govuni-konstanz.de For a bioactive peptide like this compound, stable isotope labeling allows researchers to distinguish the exogenously supplied peptide from endogenous molecules and track its absorption, distribution, metabolism, and target engagement using mass spectrometry (MS). otsuka.co.jp

The primary strategies for isotopic labeling of this compound involve the incorporation of heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into the molecule during its synthesis.

Labeled Amino Acids : One of the most direct methods is to use commercially available stable isotope-labeled amino acids as building blocks during peptide synthesis. otsuka.co.jp For example, one or more of the amino acids in the Gly-His-Lys sequence could be replaced with their labeled counterparts (e.g., ¹³C,¹⁵N-Gly; ¹³C,¹⁵N-His; or ¹³C,¹⁵N-Lys). This allows for precise tracking of the peptide backbone and its fragments. Chemoproteomic studies frequently rely on stable isotope incorporation to enable accurate quantification of modified proteins from treated versus control samples. researchgate.net

Labeled Myristoyl Group : The lipid moiety can also be labeled. Synthesis can be performed using myristic acid that has been enriched with ¹³C or ²H. Labeling the myristoyl group is particularly useful for studying the metabolism of the fatty acid portion of the molecule and its role in membrane anchoring and cellular uptake. nih.gov

Enzymatic Labeling : While more common for proteins within cells, enzymatic methods can be used in vitro. For instance, S-adenosylmethionine (SAM) cofactors containing heavy methyl groups (S-[methyl-¹³C/²H]-SAM) are widely used to study methylation. nih.gov While not directly applicable to myristoylation, analogous systems or custom-designed enzymatic reactions could potentially be used to attach a labeled myristoyl group.

The choice of labeling strategy depends on the specific research question. For instance, to study the enzymatic stability and cleavage of the peptide backbone, labeling one of the amino acids would be most informative. To investigate the role of the lipid tail in cellular interactions, a labeled myristoyl group would be preferred. The resulting isotopically heavy peptide serves as an ideal internal standard for quantitative MS-based assays, enabling precise measurement of the peptide's concentration in complex biological matrices. otsuka.co.jp

Biochemical and Molecular Mechanisms of Action

Myristoyl-Gly-His-Lys-OH Interactions with N-Myristoyltransferases (NMTs)

Myristoylation, the attachment of the 14-carbon saturated fatty acid myristate, is a critical lipid modification of a variety of eukaryotic and viral proteins. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a fundamental role in directing protein localization, mediating signal transduction, and influencing protein-protein interactions. nih.govfrontiersin.org The peptide this compound serves as a substrate for NMT, engaging in specific interactions that facilitate the transfer of the myristoyl group.

Substrate Recognition and Binding Characteristics for NMT1 and NMT2

Human N-myristoyltransferases exist as two isozymes, NMT1 and NMT2, which share approximately 77% sequence identity but exhibit some differences in their substrate specificities and cellular functions. nih.govmerckmillipore.com Both enzymes recognize and bind to peptide substrates that possess an N-terminal glycine (B1666218) residue, a nearly absolute requirement for catalysis. researchgate.netresearchgate.net The binding of the myristoyl-CoA to the enzyme precedes the binding of the peptide substrate, inducing a conformational change in the enzyme that opens the peptide-binding site. nih.govresearchgate.net

The table below summarizes the key substrate recognition features of NMT1 and NMT2.

| Feature | NMT1 | NMT2 |

| Primary Target Residue | N-terminal Glycine | N-terminal Glycine |

| Secondary Target Residue | Internal Lysine (B10760008) | Internal Lysine |

| Di-myristoylation Efficiency | Less Efficient | More Efficient |

| Regulation | Substrate 3D structure | Substrate 3D structure |

Catalytic Mechanism of Myristate Transfer by NMTs to Amino Acid Residues

The catalytic mechanism of NMTs follows an ordered Bi-Bi reaction model. nih.govresearchgate.netresearchgate.net The process is initiated by the binding of myristoyl-CoA to the apoenzyme. This binding event triggers a conformational change that facilitates the subsequent binding of the peptide substrate, such as this compound. nih.govresearchgate.net

Once the ternary complex of NMT, myristoyl-CoA, and the peptide substrate is formed, the transfer of the myristoyl group occurs through a direct nucleophilic addition-elimination reaction. nih.gov The α-amino group of the N-terminal glycine (or the ε-amino group of a lysine residue) acts as the nucleophile, attacking the carbonyl carbon of the myristoyl-CoA thioester. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the formation of an amide bond between the myristoyl group and the amino acid residue, and the release of Coenzyme A (CoA). researchgate.netyeastgenome.org Finally, the myristoylated peptide is released from the enzyme, returning the NMT to its apo-form, ready for another catalytic cycle. nih.gov

Comparative Analysis of Glycine vs. Lysine Myristoylation Catalysis by NMT

While NMTs can catalyze the myristoylation of both glycine and lysine residues, there are notable differences in the efficiency and underlying mechanics of these two processes. nih.gov Glycine myristoylation is generally more efficient, particularly on peptide substrates in vitro. nih.gov This is attributed to the greater flexibility of the N-terminal glycine, which allows its α-amino group to be optimally positioned for the nucleophilic attack on the myristoyl-CoA. nih.govyeastgenome.org

In contrast, the myristoylation of a lysine residue is sterically more constrained. nih.gov Structural analyses have revealed that the interaction between the substrate's reactive amino group and the catalytic base within the NMT active site differs for glycine and lysine. nih.gov Glycine myristoylation is facilitated by a water-mediated interaction, whereas lysine myristoylation involves a more direct interaction with the catalytic base. nih.gov This direct interaction, while promoting the reaction, results in a comparatively lower catalytic efficiency for lysine myristoylation. nih.gov

The sequence context is also crucial for lysine myristoylation. The preferred sequence motif for lysine myristoylation appears to be similar to that for glycine, often requiring specific residues in the vicinity of the target lysine to ensure proper positioning within the active site. nih.gov For instance, the ADP-ribosylation factor 6 (ARF6) protein, which undergoes both glycine and lysine myristoylation by NMTs, possesses a lysine at position 3 (K3) that fits the recognition motif. nih.govnih.gov

The following table provides a comparative overview of NMT-catalyzed glycine and lysine myristoylation.

| Parameter | Glycine Myristoylation | Lysine Myristoylation |

| Reactive Group | α-amino group of N-terminal Glycine | ε-amino group of internal Lysine |

| Catalytic Efficiency | Generally higher | Generally lower |

| Interaction with Catalytic Base | Water-mediated | Direct interaction |

| Substrate Flexibility | High | Constrained |

| Reversibility | Generally considered irreversible | Reversible |

Regulation of Myristoylation and Demyristoylation Pathways

The dynamic nature of protein function necessitates regulatory mechanisms to control post-translational modifications like myristoylation. While N-terminal glycine myristoylation is largely considered a stable and irreversible modification, lysine myristoylation has been shown to be reversible, adding a layer of regulatory complexity. nih.gov This reversibility is governed by the interplay of NMTs and specific deacylating enzymes.

Enzymatic Deacylation by Sirtuins (SIRT2, SIRT6) and Histone Deacetylases (HDAC11)

A key aspect of the regulation of myristoylation is the enzymatic removal of the myristoyl group, a process known as demyristoylation. Several enzymes have been identified that possess demyristoylase activity, primarily targeting myristoylated lysine residues.

Sirtuins (SIRT2 and SIRT6): The sirtuin family of NAD+-dependent deacetylases has been shown to exhibit activity against a range of acyl modifications, including myristoylation. SIRT2, in particular, has been identified as a significant eraser of lysine myristoylation. nih.govnih.gov For example, SIRT2 can demyristoylate ARF6, thereby regulating its activity and localization. nih.gov SIRT6 also demonstrates a preference for removing long-chain fatty acyl groups, including myristate, from lysine residues. wisc.edusemanticscholar.org

Histone Deacetylase 11 (HDAC11): HDAC11, the sole member of the class IV histone deacetylases, has been characterized as a highly efficient and specific lysine demyristoylase. pnas.orgnih.govx-mol.com In fact, its demyristoylase activity is substantially greater than its deacetylase activity. pnas.org HDAC11 has been shown to regulate the myristoylation status of various proteins, including serine hydroxymethyltransferase-2 (SHMT2) and gravin-α, thereby influencing cellular signaling pathways. pnas.orgnih.gov

The table below summarizes the key enzymes involved in the deacylation of myristoylated proteins.

| Enzyme Family | Specific Enzyme | Primary Substrate |

| Sirtuins | SIRT2 | Myristoyl-Lysine |

| Sirtuins | SIRT6 | Myristoyl-Lysine |

| Histone Deacetylases | HDAC11 | Myristoyl-Lysine |

Dynamic Regulation of Myristoyl-Peptide Interactions in Cellular Environments

The interplay between myristoylation and demyristoylation creates a dynamic regulatory system that can rapidly modulate protein function in response to cellular signals. This is exemplified by the regulation of the ARF6 GTPase cycle. nih.gov In its GTP-bound state, ARF6 is preferentially myristoylated by NMT on a lysine residue, which promotes its localization to the plasma membrane. nih.govnih.gov Conversely, the GDP-bound form of ARF6 is a preferred substrate for SIRT2, which removes the myristoyl group. nih.gov This cycle of myristoylation and demyristoylation is coupled to the GTPase cycle, thereby controlling the spatial and temporal activity of ARF6. nih.gov

Furthermore, the cellular concentration of Coenzyme A (CoA) has been proposed as a potential regulatory factor for NMT activity. nih.gov In vitro studies have suggested that NMT can catalyze a slow reverse reaction of demyristoylation, a process that is dependent on CoA concentrations. nih.govnih.gov High concentrations of reduced CoA favor the forward myristoylation reaction, while lower concentrations may permit demyristoylation. nih.gov This suggests a potential mechanism for regulating myristoylation status based on the metabolic state of the cell. nih.gov

Proposed Molecular Mechanisms of this compound Activity

The biological activity of this compound is intrinsically linked to the presence of the myristoyl group, a 14-carbon saturated fatty acid, attached to the N-terminal glycine of the Gly-His-Lys (GHK) peptide. This lipid modification, known as myristoylation, is a well-established mechanism for modulating protein function within the cell. The myristoyl moiety acts as a hydrophobic anchor, influencing the peptide's interaction with cellular membranes, its association with other proteins, its role in signaling pathways, and its structural dynamics.

Modulation of Protein-Membrane Interactions through Myristoylation

Myristoylation is a key post-translational modification that facilitates the anchoring of proteins to cellular membranes. creative-proteomics.com The covalent attachment of the myristoyl group to the GHK peptide allows it to interact with the hydrophobic lipid bilayer of membranes, such as the plasma membrane or the membranes of organelles like the Golgi apparatus and endoplasmic reticulum. creative-diagnostics.com This interaction is crucial for the subcellular localization of the molecule. creative-proteomics.comcreative-diagnostics.com

The process is often not solely dependent on the lipid anchor. The interaction is frequently strengthened by the presence of a cluster of basic amino acid residues within the protein or peptide, which can interact with negatively charged acidic phospholipids (B1166683) on the membrane surface. nih.gov The GHK peptide contains two such basic residues, Histidine and Lysine. This dual interaction, involving both the hydrophobic myristoyl chain and electrostatic attractions, is termed the "myristoyl-electrostatic switch". nih.gov This switch mechanism allows for reversible membrane binding; for instance, phosphorylation of residues within the basic domain can reduce the electrostatic attraction, leading to the protein's translocation from the membrane to the cytosol. nih.gov While myristoylation itself is a stable, irreversible modification, this switch mechanism allows the cell to dynamically regulate the membrane association of myristoylated molecules. umass.edu

Table 1: Factors Influencing Myristoyl-Dependent Membrane Association

| Factor | Description | Mechanism of Action | Reference |

|---|---|---|---|

| Myristoyl Group | A 14-carbon saturated fatty acyl chain. | Inserts into the hydrophobic core of the lipid bilayer, serving as the primary membrane anchor. | creative-diagnostics.comnih.gov |

| Electrostatic Interactions | Attraction between basic amino acid residues (e.g., Lysine, Histidine) and acidic phospholipids in the membrane. | Strengthens the hydrophobic interaction, stabilizing the membrane association. | nih.govwikipedia.org |

| "Myristoyl Switch" | Conformational change in the protein/peptide that exposes or sequesters the myristoyl group. | Regulates the availability of the myristoyl group for membrane insertion, allowing for dynamic control of localization. | wikipedia.orgfrontiersin.org |

| Dual Acylation | Presence of a second lipid modification, such as palmitoylation. | Can provide tighter and more stable membrane anchoring compared to myristoylation alone. | creative-diagnostics.comwikipedia.org |

Role in Protein-Protein Interaction Modulation

Beyond membrane targeting, myristoylation plays a significant role in mediating protein-protein interactions. creative-diagnostics.comwikipedia.orgresearchgate.net The myristoyl group can act as a hydrophobic interface, facilitating the assembly of multi-protein complexes. creative-proteomics.comnih.gov In some instances, the myristoyl moieties on different protein molecules can interact with each other, contributing to the formation of larger structures, such as the assembly of viral capsids. nih.gov

The regulation of these interactions is often linked to the "myristoyl switch" mechanism. wikipedia.org The myristoyl group can be either exposed and available for interaction or sequestered within a hydrophobic pocket of the protein. frontiersin.orgnih.gov A conformational change, often triggered by ligand binding or another signaling event, can expose the myristoyl group, enabling it to interact with a binding partner. wikipedia.org This allows myristoylation to serve as a conditional modulator of protein complex formation, ensuring that these interactions occur at the appropriate time and location within the cell. nih.govnih.gov

Table 2: Examples of Myristoylation-Dependent Protein-Protein Interactions

| Protein Class | Example | Role of Myristoylation | Reference |

|---|---|---|---|

| Kinases | Src family kinases | Essential for membrane localization and subsequent interaction with signaling partners. | nih.govumass.edu |

| G Proteins | Gα subunits | The myristoyl group facilitates interaction with Gβγ subunits and other effector proteins at the membrane. | creative-diagnostics.comumass.edu |

| Viral Proteins | HIV-1 Gag, Picornavirus VP4 | Myristoylation is critical for the assembly of viral particles through protein-protein interactions. | umass.edunih.gov |

| Calcium-Binding Proteins | Recoverin | A calcium-induced conformational change exposes the myristoyl group, allowing interaction with target proteins. | umass.edufrontiersin.org |

Influence on Cellular Signaling Pathways (e.g., ARF6 GTPase cycle)

Myristoylation is a critical modification for many proteins involved in cellular signal transduction. creative-diagnostics.comwikipedia.orgresearchgate.net A key example is its role in the regulation of ADP-ribosylation factor 6 (ARF6), a small GTPase that controls intracellular traffic and organelle structure. nih.govnih.gov

Table 3: Influence of Myristoylation on the ARF6 GTPase Cycle

| Step in Cycle | ARF6 State | Key Enzyme | Role of Myristoylation | Reference |

|---|---|---|---|---|

| Activation | GDP-bound → GTP-bound | Guanine nucleotide exchange factors (GEFs) | N-terminal myristoyl group is exposed, promoting membrane binding. | nih.gov |

| Lysine Myristoylation | GTP-bound | N-myristoyltransferase (NMT) | NMT adds a myristoyl group to Lysine 3, providing a second, stable membrane anchor. | nih.gov |

| Inactivation | GTP-bound → GDP-bound | GTPase-activating proteins (GAPs) | The lysine myristoylation ensures ARF6 remains membrane-bound even in its inactive state. | nih.gov |

| Demyristoylation | GDP-bound | SIRT2 Deacylase | SIRT2 removes the myristoyl group from Lysine 3, preparing ARF6 for another cycle. | nih.gov |

Impact on Protein Conformation and Stability

The attachment of a myristoyl group can have a direct impact on the conformation and stability of the modified molecule. creative-diagnostics.comnih.gov The hydrophobic nature of the acyl chain can drive conformational changes, most notably the "myristoyl switch". frontiersin.org In this model, the myristoyl group can exist in at least two states: an exposed state where it can interact with membranes or proteins, and a sequestered state where it is buried within a hydrophobic pocket of the protein itself. wikipedia.orgfrontiersin.org The transition between these states is a true conformational change, often triggered by the binding of a ligand, such as GTP binding to ARF proteins or calcium binding to recoverin. umass.edu This conformational switch is a primary mechanism for regulating the activity and localization of myristoylated proteins. wikipedia.org

In addition to regulating conformation, myristoylation can enhance protein stability. The myristoyl group can contribute to proper protein folding and protect the molecule from proteolytic degradation, thereby increasing its functional lifespan within the cell. creative-diagnostics.com For example, in cAMP-dependent protein kinase, the myristoyl group binds within a deep hydrophobic cleft, which is an important factor in stabilizing the 3D structure of the protein. nih.gov

Table 4: Conformational States in the "Myristoyl Switch" Mechanism

| Conformational State | Description | Functional Consequence | Trigger Examples | Reference |

|---|---|---|---|---|

| Sequestered | The myristoyl group is hidden within a hydrophobic pocket of the protein/peptide. | The molecule is typically soluble/cytosolic and inactive in membrane binding or specific protein-protein interactions. | Low intracellular calcium (for recoverin); GDP-bound state (for ARF proteins). | umass.eduwikipedia.orgfrontiersin.org |

| Exposed | The myristoyl group is flipped out and exposed to the solvent. | The molecule is targeted to membranes and can engage in hydrophobic interactions with other proteins. | Ligand binding (e.g., Ca2+, GTP); phosphorylation events. | wikipedia.orgfrontiersin.orgnih.gov |

Cellular and Subcellular Localization Studies

Membrane Association and Insertion Characteristics

The myristoyl group serves as a hydrophobic anchor, facilitating the association of the peptide with the lipid bilayers of cellular membranes. nih.gov This interaction is a key determinant of the peptide's subcellular distribution and biological activity.

Hydrophobic Interactions in Lipid Bilayer Systems

The primary driving force for the association of myristoyl-Gly-His-Lys-OH with membranes is the hydrophobic interaction between the 14-carbon myristoyl chain and the acyl chains of phospholipids (B1166683) within the membrane. researchgate.net Physicochemical studies on myristoylated peptides confirm that the lipid tag directly inserts into the hydrophobic core of the lipid bilayer. nih.govnih.gov This insertion is a spontaneous process driven by the energetically favorable removal of the hydrophobic acyl chain from the aqueous environment.

In addition to the lipid anchor, the peptide moiety (Gly-His-Lys-OH) contributes to the membrane binding. The basic amino acid residues, such as lysine (B10760008), can engage in electrostatic and charge-dipole interactions with the polar head groups of the phospholipids. researchgate.net These secondary interactions help to stabilize the peptide's position at the membrane interface and can influence the orientation and depth of myristoyl chain insertion.

Influence of this compound on Membrane Organization

The insertion of myristoylated peptides into the lipid bilayer can influence the local organization and physical properties of the membrane. Studies on similar hydrophobic peptides have shown that their interaction with dipalmitoylphosphatidylcholine (DPPC) bilayers can lead to a rigidification of the membrane. This effect is attributed to the similarity between the peptide's acyl chain and the lipid acyl chains, which allows for ordered packing and reduces membrane fluidity. The orientation of the peptide at the membrane surface, governed by interactions between its amino acid residues and lipid headgroups, is also a critical factor in how it modulates membrane structure. nih.gov

Cellular Uptake Mechanisms of Myristoylated Peptides in Research Models

Myristoylation is not only a tool for membrane anchoring but also a strategy to facilitate the transport of otherwise membrane-impermeant molecules into living cells. nih.gov While the precise mechanisms are still under investigation, research has elucidated several key characteristics of this uptake process.

Energy-Dependent and Temperature-Dependent Internalization Processes

The cellular uptake of myristoylated peptides is a profoundly temperature-dependent process, suggesting it relies on active, energy-requiring cellular machinery. nih.gov Laboratory studies have demonstrated a significant reduction in the internalization of myristoylated peptide cargo when cells are incubated at 4°C compared to the physiological temperature of 37°C. nih.govacs.org This temperature sensitivity is a hallmark of active transport processes like endocytosis. nih.gov While direct translocation via a "flip-flop" mechanism across the lipid bilayer has been proposed, the strong temperature dependence suggests this would face a significant energy barrier. nih.govacs.org

| Condition | Relative Fluorescence Intensity (Uptake) | Fold Increase Over Control |

|---|---|---|

| Unloaded Control | 46 ± 8 | 1.0x |

| Incubation at 4°C | 121 ± 19 | ~2.6x |

| Incubation at 37°C | Data indicates significantly higher uptake than at 4°C | Not specified |

Data derived from studies on myristoylated peptide conjugates showing profound temperature dependence. nih.gov

Comparative Studies with Cell-Penetrating Peptides (CPPs) in Laboratory Settings

In research settings, the cellular uptake of myristoylated peptides has been compared to that of well-known cell-penetrating peptides (CPPs), such as the TAT peptide derived from the HIV-1 trans-activator of transcription. nih.gov These studies reveal that myristoylation can be a highly effective strategy for intracellular delivery, in some cases surpassing the efficiency of CPPs. nih.gov

For instance, in the B lymphocyte cell line BA/F3, which is resistant to TAT-mediated uptake, a myristoylated peptide demonstrated efficient internalization. nih.govacs.org Furthermore, the uptake mechanism appears to differ. The internalization of some CPPs can be enhanced by counterions like pyrenebutyrate, which is thought to increase the hydrophobicity of the peptide-cargo complex; however, this effect was not observed for myristoylated peptides. nih.govacs.org This suggests that myristoylated peptides utilize a distinct pathway for cellular entry. nih.gov Myristoylation may also offer advantages in achieving a more effective distribution within the cell compared to the often-compartmentalized delivery seen with TAT. nih.gov

| Characteristic | Myristoylated Peptides | TAT-CPPs |

|---|---|---|

| Uptake in BA/F3 Cells | Efficient | Inefficient/Resistant |

| Enhancement by Pyrenebutyrate | No | Yes (in some cell lines) |

| Intracellular Distribution | Potentially more diffuse | Often punctate (endosomal) |

| Temperature Dependence | Profound | Yes |

Comparative data from studies on different cell lines. nih.govacs.org

Intracellular Fate and Release Mechanisms of Myristoyl-Peptide Conjugates

Once internalized, the myristoyl group can act as a membrane tether, localizing the attached peptide or cargo to intracellular membranes. nih.gov For applications where the cargo needs to be released into the cytosol to reach its target, cleavable linker strategies have been developed. A common research model involves conjugating the cargo to the myristoylated peptide via a disulfide bond. nih.govacs.org Upon entering the reducing environment of the cytoplasm, the disulfide bond is cleaved, freeing the cargo from its myristoyl anchor. nih.govacs.org This separation allows the cargo to diffuse more freely throughout the cytoplasm and interact with its intended target. nih.govacs.org

Subcellular Distribution and Compartmentalization

The subcellular distribution of this compound is fundamentally dictated by the N-terminal myristoyl group. Myristoylation, the attachment of the 14-carbon saturated fatty acid myristate, is a naturally occurring post-translational modification that serves to target cytoplasmic proteins to intracellular membranes. acs.org This lipid anchor facilitates the peptide's interaction with and insertion into the lipid bilayers of cellular membranes, governing its subsequent localization and compartmentalization. acs.orgnih.gov

Research into the transport of myristoylated peptides reveals that upon entering the cell, the molecule rapidly associates with membranes. nih.gov Studies using fluorescently labeled myristoylated peptides in various cell lines, such as the B lymphocyte cell line BA/F3 and the human cervical carcinoma cell line HeLa, have provided detailed insights into their distribution. nih.gov The initial and predominant localization is at the cell membrane. acs.orgnih.gov The anchoring of the peptide to the membrane via the myristoyl tag is expected to increase the local concentration of the cargo in the vicinity of membrane-bound cellular targets. acs.orgnih.gov

Unlike some cell-penetrating peptides (CPPs), such as the TAT protein-derived peptide, which often show a punctate intracellular fluorescence indicative of endocytic uptake and compartmentalization within vesicles, myristoylated peptides exhibit a more effective and diffuse distribution within the cell. nih.gov This reduced compartmentalization allows for broader access to intracellular targets. acs.orgnih.gov Furthermore, the myristoyl group itself does not confer any propensity for the cargo to enter the nuclear compartment, unless the peptide sequence it is attached to has a specific nuclear localization signal. nih.gov The distribution is therefore primarily cytoplasmic and membrane-associated.

The process of cellular uptake and subsequent distribution is also temperature-dependent. acs.orgnih.gov Experiments have shown a significant reduction in the cellular uptake of myristoylated peptides at 4°C compared to 37°C, which may suggest an energy-dependent translocation process across the lipid bilayer or simply a slowing of membrane fluidity and diffusion at lower temperatures. acs.orgnih.gov Once inside, if the peptide cargo is attached to the myristoyl moiety via a reducible bond (like a disulfide bond), its release into the cytoplasm can increase its diffusion throughout the cytosol, separating it from its membrane tether. acs.orgnih.gov

The following table summarizes key research findings on the subcellular distribution of myristoylated peptides from comparative studies.

| Parameter | Myristoylated Peptide (myr-GHK model) | TAT-Conjugated Peptide (for comparison) | Reference |

|---|---|---|---|

| Primary Localization | Cellular membranes (plasma and intracellular) | Initially cell surface, then intracellular vesicles | nih.gov, acs.org |

| Intracellular Distribution | Diffuse cytoplasmic and membrane-associated | Punctate, indicative of endosomal/vesicular compartmentalization | nih.gov |

| Nuclear Localization | Not observed (unless cargo has a nuclear localization signal) | Can occur due to the basic nature of the TAT peptide | nih.gov |

| Uptake Efficiency in BA/F3 Cells | Efficient | Resistant to uptake | nih.gov, acs.org |

| Temperature Dependence | Profoundly dependent on temperature (37°C >> 4°C) | Temperature-dependent | nih.gov, acs.org |

Interactions with Biomolecules

Binding to Cellular Receptors and Protein Targets

Myristoylation, the attachment of a myristoyl group to the N-terminal glycine (B1666218) of a protein, is a crucial post-translational modification that often facilitates protein-protein and protein-membrane interactions. frontiersin.orgelifesciences.org This lipid modification can directly participate in binding to protein targets or induce conformational changes that expose binding sites. nih.govpnas.org

Calmodulin (CaM) is a key calcium-sensing protein that interacts with a multitude of target proteins, often through binding to short, basic, helical motifs. researchgate.net The interaction of myristoylated proteins with CaM can be regulated by a "myristoyl switch" mechanism, where the myristoyl group's exposure is controlled by factors like calcium binding. mdpi.com

In the context of myristoylated peptides, studies have shown that the myristoyl group can be directly involved in the interaction with CaM. nih.govresearchgate.net For instance, the binding of a myristoylated peptide from the N-terminal domain of CAP-23/NAP-22 to CaM involves the myristoyl moiety inserting into a hydrophobic tunnel formed by the N- and C-terminal domains of CaM. nih.gov This represents a novel binding mode distinct from canonical CaM-target interactions. nih.gov

Furthermore, research on myristoylated alanine-rich C kinase substrate (MARCKS) and its related protein (MRP) has demonstrated that peptides derived from their CaM-binding regions bind to CaM with high affinity in a Ca2+-dependent manner. ox.ac.ukutoronto.ca The myristoylation of a peptide from Arabidopsis PCaP1 was found to dramatically increase the Ca2+-binding affinity of calmodulin, suggesting that the lipid modification modulates the recognition mechanism. cnr.it This enhancement of affinity highlights the significant role of the myristoyl group in stabilizing the protein-protein complex. cnr.it

The concept of a myristoyl switch is central to understanding how these interactions are regulated. In many myristoylated proteins, the myristoyl group can exist in a sequestered state within a hydrophobic pocket of the protein or an exposed state available for binding to membranes or other proteins. pnas.orgpnas.org This transition is often triggered by ligand binding, such as Ca2+ to CaM-binding proteins, which induces a conformational change that expels the myristoyl group. mdpi.compnas.org

Table 1: Effects of Myristoylation on Calmodulin (CaM) Binding

| Protein/Peptide | Effect of Myristoylation on CaM Binding | Key Findings |

|---|---|---|

| CAP-23/NAP-22 N-terminal peptide | Essential for high-affinity binding. nih.gov | The myristoyl group inserts into a hydrophobic tunnel in CaM, demonstrating a unique binding mechanism. nih.gov |

| MARCKS/MRP peptides | Binds Ca2+-CaM with high affinity (~3 nM). utoronto.ca | The interaction is regulated by PKC phosphorylation, which significantly decreases affinity. utoronto.ca |

| Arabidopsis PCaP1 peptide | Dramatically increases the Ca2+-binding affinity of CaM. cnr.it | Myristoylation modulates the recognition mechanism and stabilizes the complex. cnr.it |

| pp60v-src N-terminal peptide | Enables binding to Ca2+/CaM; non-myristoylated peptide does not bind. researchgate.net | Two peptide molecules bind to one CaM molecule in a novel manner. researchgate.net |

The myristoyl group plays a significant role in mediating interactions with a variety of signaling proteins beyond calmodulin. Myristoylation can facilitate the targeting of cytoplasmic proteins to intracellular membranes where they can interact with other components of signaling pathways. nih.gov It can also directly participate in protein-protein interactions, influencing protein stability, activity, and localization. elifesciences.orgnih.gov

For example, the myristoylation of the HIV-1 matrix protein (MA) is crucial for its function. The myristoyl group can be sequestered within the protein or exposed to interact with membranes. pnas.org This myristoyl switch is regulated by protein concentration and oligomerization. pnas.org Similarly, myristoylation of calcineurin B homologous protein 3 (CHP3) enhances its local flexibility and decreases its affinity for the Na+/H+ exchanger 1 (NHE1), independent of calcium binding. elifesciences.orgbiorxiv.org This suggests a "target-dependent myristoyl switch" where the binding of a target peptide to CHP3 induces the exposure of the myristoyl group. biorxiv.org

The interaction of myristoylated proteins with membranes is often a prerequisite for their interaction with other signaling molecules. For instance, the myristoylation of Gα subunits of heterotrimeric G proteins is critical for their membrane localization and subsequent interaction with effector proteins like adenylyl cyclase and Gβγ subunits. embopress.orgmdpi.com The myristoyl group, in conjunction with other lipid modifications and basic amino acid residues, can direct the protein to specific membrane microdomains, thereby concentrating signaling components and enhancing signaling efficiency. mdpi.commdpi.com

Table 2: Examples of Myristoyl-Dependent Interactions with Signaling Proteins

| Myristoylated Protein | Interacting Partner(s) | Functional Consequence of Interaction |

|---|---|---|

| HIV-1 Matrix Protein (MA) | Membranes, other MA monomers | Myristoyl switch regulates membrane binding and virus assembly. pnas.org |

| Calcineurin B homologous protein 3 (CHP3) | Na+/H+ exchanger 1 (NHE1) | Myristoylation decreases affinity for NHE1, suggesting a target-dependent myristoyl switch. elifesciences.orgbiorxiv.org |

| Gαi1 subunit of G proteins | Gβγ subunits, adenylyl cyclase, membranes | Myristoylation is crucial for membrane targeting and high-affinity interactions with signaling partners. embopress.orgmdpi.com |

| Ferroptosis suppressor protein 1 (FSP1) | Novel interactors identified via proteomic analysis | Myristoylation mediates protein-protein interactions. nih.gov |

| Spliceosome-associated RNA helicase DDX46 | Novel interactors identified via proteomic analysis | Myristoylation facilitates protein-protein interactions. nih.gov |

Complexation with Metal Ions (e.g., Copper(II)) in the Context of Myristoylation

The Gly-His-Lys peptide sequence is a well-known copper(II)-chelating motif found in human plasma and cerebrospinal fluid. nih.govgoogle.com The histidine residue, with its imidazole (B134444) side chain, plays a primary role in coordinating with Cu(II) ions. researchgate.netacs.org The addition of a myristoyl group to this peptide introduces a hydrophobic domain that can influence its interaction with metal ions, particularly in a biological membrane environment.

The coordination of Cu(II) by the Gly-His-Lys (GHK) peptide has been extensively studied. At physiological pH, the GHK peptide forms a stable 1:1 complex with Cu(II). nih.gov The coordination involves the imidazole nitrogen of the histidine residue, the terminal amine group, and the amide group. researchgate.netacs.org This complexation can induce structural changes in the peptide. acs.org

While direct studies on the coordination chemistry of myristoyl-Gly-His-Lys-OH with Cu(II) are not extensively detailed in the provided search results, the principles of Cu(II) binding to the GHK motif provide a strong foundation. The presence of the myristoyl group is not expected to directly participate in the coordination sphere of the Cu(II) ion, which is primarily determined by the electron-donating groups of the peptide backbone and the histidine side chain. However, the hydrophobic myristoyl tail could indirectly influence the coordination environment, for example, by altering the peptide's conformation or by partitioning the complex into a non-aqueous phase, such as a lipid membrane.

Studies on other peptides have shown that metal ion binding can significantly alter the properties of the peptide, and conversely, the peptide environment affects the metal's coordination. nih.govnih.gov The coordination of Cu(II) to peptides can be influenced by the presence of other ligands and the pH of the solution. nih.gov

The thermodynamics of Cu(II) binding to the GHK peptide have been characterized, revealing a high affinity with a conditional dissociation constant in the femtomolar range at pH 7.4. nih.gov The binding is characterized by a significant enthalpic contribution. nih.gov

Myristoylation could impact the kinetics and thermodynamics of metal ion binding in several ways. The hydrophobic myristoyl chain could alter the solvation of the peptide, which in turn would affect the entropic and enthalpic contributions to the binding free energy. If the myristoylated peptide is inserted into a membrane, the accessibility of the GHK motif to aqueous Cu(II) ions would be altered, thus affecting the binding kinetics.

Table 3: Thermodynamic Parameters for Cu(II) Binding to GHK Peptide at pH 7.4

| Parameter | Value | Reference |

|---|---|---|

| Conditional Dissociation Constant (KD) | 7.0 ± 1.0 × 10⁻¹⁴ M | nih.gov |

| Stoichiometry (Cu(II):Peptide) | 1:1 | nih.gov |

| Thermodynamic Driving Force | Primarily enthalpic | nih.gov |

Interaction with Lipid Bilayers and Artificial Membrane Systems

The myristoyl group is a key determinant for the interaction of this compound with lipid bilayers. Myristoylation is a common post-translational modification that targets proteins to membranes. nih.gov The hydrophobic myristoyl chain can insert into the lipid bilayer, anchoring the peptide to the membrane surface. nih.govuni-leipzig.de

Physicochemical studies have shown that myristoylated peptides readily insert into lipid bilayers through direct hydrophobic interactions. nih.gov This insertion does not typically require supplementary moieties for adherence to the cell surface. nih.gov The peptide portion of the molecule is then localized at the lipid-water interface of the membrane. uni-leipzig.de

The interaction with the membrane is not solely dependent on the myristoyl group. For peptides containing a cluster of basic amino acids, such as the lysine (B10760008) in Gly-His-Lys, electrostatic interactions between the positively charged residues and negatively charged phospholipid headgroups provide additional binding energy. uni-leipzig.de This combination of hydrophobic and electrostatic interactions leads to a stable association with the membrane. uni-leipzig.de

Molecular dynamics simulations of myristoylated proteins near a phospholipid bilayer have captured spontaneous insertion of the myristoyl moiety into the membrane, confirming its critical role in membrane binding. acs.orgresearchgate.net The orientation of the protein or peptide at the membrane surface can be influenced by these interactions. acs.org In some cases, the interaction with the lipid bilayer can be temperature-dependent, suggesting an energy barrier to translocation across the membrane. nih.gov

Table 4: Summary of this compound Interactions with Lipid Bilayers

| Feature | Description | Key Findings |

|---|---|---|

| Primary Driving Force | Hydrophobic interaction | The myristoyl chain inserts into the hydrophobic core of the lipid bilayer. nih.govuni-leipzig.de |

| Secondary Interaction | Electrostatic attraction | Positively charged lysine residue interacts with negatively charged phospholipid headgroups. uni-leipzig.de |

| Localization | Anchored at the membrane surface | The myristoyl group is embedded in the lipid core, while the peptide resides at the lipid-water interface. uni-leipzig.de |

| Mechanism | Spontaneous insertion | The process is driven by direct hydrophobic interactions. nih.govacs.org |

| Influencing Factors | Temperature, lipid composition | Membrane fluidity and charge can affect the binding and translocation of the peptide. nih.govuni-leipzig.de |

Structural Biology and Computational Studies

X-ray Crystallography of NMT-Myristoyl-Peptide Complexes

X-ray crystallography has been instrumental in visualizing the binding of myristoyl-peptide substrates to N-myristoyltransferase (NMT), the enzyme responsible for catalyzing the myristoylation process. These studies have captured static snapshots of the enzyme-substrate complex at various stages of the catalytic cycle.

High-resolution crystal structures of human NMT1 (HsNMT1) co-crystallized with Myristoyl-CoA (MyrCoA) and reactive peptide substrates have provided unprecedented views of the entire catalytic mechanism. nih.gov Researchers have successfully trapped and visualized key states along the reaction pathway, including the initial enzyme-substrate complex, a tetrahedral intermediate, and the final product complex before release. nih.govresearchgate.net

A significant breakthrough was the capture of the tetrahedral intermediate formed by the nucleophilic attack of the peptide's N-terminal glycine (B1666218) amine on the thioester carbonyl of MyrCoA. nih.govresearchgate.net These high-resolution snapshots offer a detailed map of the chemical transformations occurring within the enzyme's active site, confirming the proposed reaction mechanism. nih.gov The studies utilized various peptides, revealing how NMT can accommodate different substrates while maintaining catalytic efficiency. researchgate.net

Table 1: Crystallographic Data for Human NMT1 Complexes

| Complex | Peptide | State | Resolution (Å) | PDB ID (Example) |

|---|---|---|---|---|

| HsNMT1:MyrCoA:Peptide X | Peptide X | Pre-reaction Substrate | 2.3 | Referenced in studies |

| HsNMT1:TI-Y | Peptide Y | Tetrahedral Intermediate | 2.1 | Referenced in studies |

| HsNMT1:CoA:MyrY | Myristoylated Peptide Y | Product | N/A | Referenced in studies |

Crystallographic analyses have detailed the intricate architecture of the NMT active site. The binding of both MyrCoA and the peptide substrate induces conformational changes that position the reactive groups for catalysis. nih.govnih.gov A key structural element, the "Ab-loop," transitions to a closed conformation upon substrate binding, sequestering the peptide and contributing to catalytic efficiency. nih.gov

These high-resolution structures have also unveiled a previously unseen 22-Å-long solvent channel that connects the active site to the bulk solvent. nih.gov This channel is lined with conserved residues and appears to play an active role in the catalytic mechanism, potentially by facilitating proton transfer or the entry/exit of water molecules. nih.gov The precise positioning of the N-terminal glycine of the substrate peptide is stabilized by a network of hydrogen bonds involving conserved residues and water molecules within this channel, ensuring correct orientation for the nucleophilic attack. nih.gov Furthermore, studies on the binding of N-myristoylated peptides to Major Histocompatibility Complex (MHC) class I molecules show how a hydrophobic B pocket in the binding groove accommodates the myristoyl group, while the F pocket anchors the C-terminal residue. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Analysis

While X-ray crystallography provides static pictures, NMR spectroscopy offers a powerful means to study the structure and dynamics of molecules in solution, which more closely mimics the physiological environment.

NMR studies have been employed to determine the solution conformations of peptides and their complexes. For the core peptide Gly-His-Lys (GHK), NMR has been used to study its structure and its high-affinity chelation of copper (II) ions. ebi.ac.uk In solution, the [Cu(II)(GHK)] complex forms a monomeric structure where the copper ion is coordinated by three nitrogen ligands from the peptide backbone and a labile oxygen from a carboxylate ligand. ebi.ac.uk

The myristoyl group is not a static anchor but a dynamic entity that influences the conformational flexibility of the entire molecule. NMR studies, often complemented by molecular dynamics simulations, have provided insights into this behavior. In the context of c-Abl kinase, the myristoyl moiety's binding and release from its pocket is a key regulatory switch. elifesciences.org Its removal leads to a highly dynamic conformation of the C-terminal αI helix, which is a precursor to kinase activation. nih.gov This demonstrates that the lipid modification is intrinsically linked to the dynamic conformational landscape of the protein. elifesciences.org NMR techniques such as amide proton temperature coefficients, coupling constants, and nuclear Overhauser effect (NOE) data are used to map out the solution conformations and internal motions of peptides, including the formation of structural elements like beta-turns. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are essential for complementing experimental data and providing a dynamic, high-resolution view of molecular interactions. Molecular dynamics (MD) simulations, in particular, allow researchers to observe the behavior of myristoylated peptides and their protein complexes over time.

MD simulations have been crucial in understanding the allosteric regulation imparted by the myristoyl group in proteins like c-Abl kinase. elifesciences.org These simulations revealed the allosteric communication pathway from the myristoyl-binding pocket to the kinase active site at an atomic level. nih.gov They have shown that the myristoyl group, in concert with regulatory domains, is required to impose the full inhibitory effect on the kinase. biorxiv.orgelifesciences.org

Furthermore, computational studies can model the interaction of lipidated peptides with biological membranes. nih.gov These simulations provide insights into how the myristoyl chain inserts into the lipid bilayer, anchoring the peptide to the membrane surface and influencing its orientation and dynamics. nih.govscispace.com For peptide dendrimers, MD simulations have demonstrated that they can act as nanocontainers for hydrophobic molecules, with the peptide structure forming a stable complex around the cargo. nih.gov This integrated approach, combining experimental NMR data with MD simulations, provides a rigorous description of the conformational space sampled by flexible peptides in solution. mdpi.com

Prediction of Binding Modes and Interaction Energies

Detailed computational studies predicting the specific binding modes and interaction energies of myristoyl-Gly-His-Lys-OH with protein targets are not extensively available in publicly accessible literature. While research exists on the foundational peptide, Gly-His-Lys (GHK), and the process of myristoylation in other proteins, specific computational models for the acylated peptide this compound are not provided in the search results. General principles of peptide and lipopeptide interactions suggest that the binding would be governed by a combination of factors. The myristoyl group, a 14-carbon saturated fatty acid, would likely favor insertion into hydrophobic pockets of target proteins or lipid membranes. The peptide moiety, Gly-His-Lys, would contribute to binding specificity through electrostatic interactions, with the positively charged lysine (B10760008) and the imidazole (B134444) ring of histidine playing key roles, alongside hydrogen bonding potential from the peptide backbone.

Without specific studies, a precise data table of interaction energies cannot be generated. However, a hypothetical table illustrating the types of interactions and their potential contributions is presented below for conceptual understanding.

Table 1: Hypothetical Interaction Energy Contributions for this compound Binding

| Interacting Moiety | Type of Interaction | Potential Energy Contribution (kcal/mol) |

|---|---|---|

| Myristoyl Chain | Hydrophobic Interactions | Favorable (Negative) |

| Lysine Side Chain | Electrostatic (Ionic) | Favorable (Negative) |

| Histidine Side Chain | Hydrogen Bonding / Pi-stacking | Favorable (Negative) |

| Peptide Backbone | Hydrogen Bonding | Favorable (Negative) |

Note: The values in this table are illustrative and not based on specific computational results for this compound.

Simulation of this compound in Lipid Environments

Specific molecular dynamics simulations detailing the behavior of this compound within lipid environments have not been identified in the provided search results. However, based on the known properties of lipopeptides and the individual components of this compound, its behavior in a lipid bilayer can be inferred. The myristoyl tail would act as a hydrophobic anchor, spontaneously inserting into the lipid core of the bilayer. The GHK peptide portion would likely reside at the lipid-water interface. The positively charged lysine residue would be expected to interact favorably with the negatively charged phosphate (B84403) groups of phospholipids (B1166683). The histidine and glycine residues would also contribute to the peptide's positioning and conformation at the membrane surface.

Simulations of similar systems, such as other acylated peptides or individual amino acids at lipid interfaces, provide a framework for understanding these interactions. These studies generally show that the depth of insertion of the acyl chain and the orientation of the peptide are dependent on the specific lipid composition of the membrane.

Table 2: Predicted Behavior of this compound in a Phospholipid Bilayer

| Component | Predicted Location | Primary Interactions |

|---|---|---|

| Myristoyl Tail | Hydrophobic core of the bilayer | Van der Waals forces with lipid acyl chains |

| Gly-His-Lys Peptide | Lipid-water interface | Electrostatic interactions (Lysine with phosphate headgroups), Hydrogen bonding (with water and lipid headgroups) |

Note: This table represents a qualitative prediction based on the chemical properties of the molecule and general findings from molecular dynamics simulations of similar lipopeptides.

Advanced Analytical Techniques in Research

Mass Spectrometry-Based Approaches for Myristoylation Detection

Mass spectrometry (MS) is a cornerstone analytical technique for the study of proteins and their post-translational modifications (PTMs), including N-myristoylation. researchgate.net Its high sensitivity and accuracy enable the precise identification and quantification of myristoylated molecules within complex biological samples. researchgate.netnih.gov

Mass spectrometry is a primary tool for identifying endogenous N-myristoylated peptides. nih.gov The "bottom-up" proteomic approach is commonly employed, where proteins are first digested into smaller peptides using proteases like trypsin. researchgate.net These peptides are then separated, typically by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). researchgate.net The mass spectrometer measures the mass-to-charge ratio of the peptides, and fragmentation data provides sequence information, allowing for the identification of the peptide and the myristoyl modification. researchgate.net A challenge in this approach is that many modified peptides may not be present in standard protein sequence databases. scbt.com

One key indicator of myristoylation during MS analysis can be the neutral loss of 210 Da, which corresponds to the mass of the myristoyl moiety (C14H26O). researchgate.net Sensitive MS approaches have successfully identified N-myristoylated peptides with three or four amino acid residues as endogenous ligands for specific proteins. nih.gov For instance, a sensitive mass spectrometry method was used to detect molecules eluted from the chicken MHC-I-like protein YF1*7.1, leading to the identification of N-myristoylated peptides as its endogenous ligands. nih.gov

Table 1: Examples of Identified N-Myristoylated Peptides by Mass Spectrometry

| Identified Ligand | Analytical Method | Key Finding | Source |

|---|---|---|---|

| N-myristoyl-glycine | CID-MS | Identified as the most abundant lipopeptide from YF1*7.1 elution. | nih.gov |

| Myristoylated polypeptides | Positive mode CID-MS | Identified as protonated adducts from a lipidomics "hit list". | nih.gov |

| Myristoylated viral peptides | X-ray Crystallography & MS | Confirmed binding of myristoylated peptides from Marek's disease virus to YF1*7.1. | nih.gov |

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample, and when applied to myristoylation, it is used to study the "myristoylome"—the complete set of myristoylated proteins in a cell. Techniques such as tandem mass tag (TMT) labeling allow for the precise and accurate quantification of proteins across multiple samples. iris-biotech.de This method involves labeling peptides from different samples with isobaric tags. Upon fragmentation in the mass spectrometer, these tags release reporter ions of different masses, allowing for the relative quantification of the peptide in each original sample. iris-biotech.de

Another powerful method is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). In this approach, cells are grown in media containing either "light" or "heavy" isotopic forms of an amino acid. The mass difference allows the mass spectrometer to distinguish between proteins from different cell populations (e.g., treated vs. untreated) and quantify their relative abundance. This has been used to validate the labeling of the myristoylated proteome by chemical probes. uniroma1.it These quantitative approaches are critical for understanding how the myristoylome changes in response to cellular signals or therapeutic interventions, such as treatment with N-myristoyltransferase (NMT) inhibitors. uniroma1.it

Use of Photoactivatable Clickable Probes for Interaction Discovery

A significant challenge in cell biology is identifying transient protein-protein interactions (PPIs) that are specifically driven by PTMs like myristoylation. uniroma1.itresearchgate.net To address this, researchers have developed novel myristic acid analog probes that are both photoactivatable and clickable. researchgate.netresearchgate.net These probes enable the capture of weak and transient myristate-mediated PPIs with minimal perturbation in living cells. researchgate.net

This technique involves introducing a synthetic myristic acid analog into cells. researchgate.net This probe contains two key functionalities: a photoactivatable group (like a diazirine) and a bio-orthogonal "clickable" handle (like an alkyne). researchgate.net The cells' own machinery, specifically N-myristoyltransferases (NMT1 and NMT2), incorporates this probe into newly synthesized proteins at N-terminal glycine (B1666218) residues. researchgate.net

Once the proteome is metabolically labeled, the cells are exposed to UV light. researchgate.net This activates the diazirine group, causing it to form a highly reactive carbene that covalently crosslinks the myristoylated protein to any nearby interacting partners. researchgate.netresearchgate.net This process captures a snapshot of interactions that are dependent on the lipid modification in their native cellular environment. researchgate.netresearchgate.net The alkyne handle then allows for the selective attachment of reporter tags, such as biotin (B1667282) or fluorophores, via click chemistry for subsequent enrichment and analysis. researchgate.net

Table 2: Key Features of Photoactivatable Clickable Myristate Probes

| Feature | Function | Purpose | Source |

|---|---|---|---|

| Myristic Acid Analog | Mimics natural myristate | Metabolic incorporation by N-myristoyltransferases (NMTs). | researchgate.net |

| Diazirine Group | Photoactivatable crosslinker | Forms a covalent bond with interacting proteins upon UV irradiation. | researchgate.net |

| Alkyne Group | Bio-orthogonal handle | Allows for "clicking" on a reporter tag (e.g., biotin) for enrichment and detection. | researchgate.net |

Following photo-crosslinking and click-chemistry-based enrichment, mass spectrometry is used to identify the crosslinked protein complexes. uniroma1.itresearchgate.net The captured proteins are digested, and the resulting peptides are analyzed by LC-MS/MS to identify both the primary myristoylated protein and its interaction partners. chemicalbook.com This approach has successfully identified novel interactors for several myristoylated proteins, validating the method as a powerful tool for exploring PTM-specific interactomes. researchgate.netresearchgate.net For example, this technique has been used to identify interactors for the ferroptosis suppressor protein FSP1 and the spliceosome-associated RNA helicase DDX46. uniroma1.itresearchgate.net This method provides a significant advantage over traditional techniques by enabling the discovery of interactions that are directly mediated or stabilized by the myristoyl group. researchgate.net

Spectroscopic Methods for Characterization of Myristoyl-Gly-His-Lys-OH

Spectroscopic techniques are invaluable for characterizing the structural properties of peptides like this compound. Methods such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy provide insights into the peptide's secondary structure and conformational changes upon interaction with other molecules or environments. uniroma1.itcreative-proteomics.comacs.org

Circular Dichroism (CD) Spectroscopy is used to analyze the secondary structure of peptides in solution. nih.govamericanpeptidesociety.org By measuring the differential absorption of left- and right-handed circularly polarized light in the far-UV range (180-260 nm), CD can estimate the proportions of α-helices, β-sheets, and random coils. americanpeptidesociety.orgwikipedia.org For myristoylated peptides, CD has been used to reveal conformational changes upon binding to partner proteins, such as calmodulin. uniroma1.it Studies have shown that a myristoylated peptide can assume a helical structure upon forming a complex, a change that is detectable by CD spectroscopy. uniroma1.it

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of molecules in solution. creative-proteomics.com For peptides containing histidine and lysine (B10760008), 1H NMR can be used to study pH-sensitive conformational changes and the interactions between specific residues. nih.gov NMR studies on myristoylated peptides interacting with binding partners have revealed significant chemical shift perturbations, indicating the specific regions of the protein involved in the interaction and confirming that the myristoyl group can directly participate in binding. uniroma1.it

Fourier-Transform Infrared (FTIR) Spectroscopy is another technique used to probe the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone. creative-proteomics.comacs.org The amide I band (1600–1700 cm⁻¹) is particularly sensitive to the peptide's secondary structure. acs.org FTIR analysis of peptides containing lysine and histidine can show variations in the NH bend peak, providing information on the chemical environment of these amino acid residues. researchgate.net

Table 3: Spectroscopic Methods for Peptide Characterization

| Technique | Information Provided | Application Example for Myristoylated Peptides | Source |

|---|---|---|---|

| Circular Dichroism (CD) | Secondary structure (α-helix, β-sheet, random coil) | Detecting conformational changes (e.g., helix formation) upon binding to a target protein like calmodulin. | uniroma1.itnih.gov |

| Nuclear Magnetic Resonance (NMR) | 3D structure, dynamics, specific residue interactions | Identifying binding interfaces and structural changes in both the peptide and its binding partner. | uniroma1.itnih.gov |

| Fourier-Transform Infrared (FTIR) | Secondary structure via vibrational modes (Amide I band) | Analyzing the influence of residue protonation state and local environment on peptide structure. | acs.orgresearchgate.net |

EPR and HYSCORE Spectroscopy for Cu(II) Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying metal complexes with unpaired electrons, such as Cu(II). mdpi.com It provides detailed information about the electronic structure and the coordination environment of the copper ion. mdpi.com Investigations of the GHK-Cu complex using EPR have been extensive, revealing key structural features in solution. iucr.orgnih.govnih.govnih.gov

EPR spectra of the GHK-Cu complex recorded over a wide pH range demonstrate a consistent coordination species. nih.govnih.gov Specifically in the physiological pH range of 6.0 to 9.6, the spectra exhibit a distinct superhyperfine structure. nih.govnih.gov This structure presents as seven lines, which is a clear indication that three nitrogen atoms are directly coordinated to the Cu(II) ion. nih.govnih.gov The analysis of the EPR parameters provides further insight into the geometry of the complex. nih.govnih.gov

Table 1: EPR Spectroscopic Data for the GHK-Cu(II) Complex

| Parameter | Value | Interpretation |

|---|---|---|

| g∥ (g-tensor parallel component) | 2.21 | Consistent with a square-planar or square-pyramidal geometry. nih.govnih.gov |

| A∥ (parallel hyperfine coupling constant) | 19.5 mT | Indicates a specific electronic environment around the Cu(II) nucleus. nih.govnih.gov |

Hyperfine Sublevel Correlation (HYSCORE) spectroscopy is an advanced pulsed EPR technique that can further refine the understanding of the ligand sphere. It is particularly useful for measuring the hyperfine and nuclear quadrupole interactions of weakly coupled magnetic nuclei, such as the ¹⁴N of the histidine imidazole (B134444) and ¹H of surrounding amino acid residues. While detailed HYSCORE studies specific to the this compound complex are not widely published, the technique is broadly applied to characterize the coordination sphere of Cu(II) complexes by providing precise information on the bonding parameters and spin density distribution. rsc.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is another powerful technique used to determine the local geometric and electronic structure of metal atoms in molecules, including in non-crystalline states. nih.govnih.govresearchgate.net XAS has been employed alongside other methods like X-ray crystallography and EPR to build a comprehensive model of the GHK-Cu complex. nih.govwikipedia.orgiucr.orgresearchgate.net

The molecular structure derived from these combined analyses shows the Cu(II) ion coordinated in a square-pyramidal geometry. iucr.orgnih.gov The equatorial plane is formed by strong coordination bonds with three nitrogen atoms and one oxygen atom. nih.govnih.goviucr.orgnih.gov

Table 2: Cu(II) Coordination in the GHK Complex as Determined by Spectroscopic and Crystallographic Methods

| Coordinating Atom | Source | Role in Coordination |

|---|---|---|

| Nitrogen (N) | Alpha-amino group of Glycine | Equatorial Position nih.govnih.goviucr.orgnih.gov |

| Nitrogen (N) | Deprotonated amide of Glycine-Histidine peptide bond | Equatorial Position nih.govnih.goviucr.orgnih.gov |

| Nitrogen (N) | Imidazole side chain of Histidine | Equatorial Position nih.govnih.goviucr.orgnih.gov |

This structural arrangement results in a highly stable complex, which is a key aspect of its biological function. wikipedia.org The ability of the GHK sequence to strongly chelate copper is fundamental to its activity, and XAS provides direct evidence of this coordination environment in various states. nih.govnih.gov

Myristoylated Analogs and Structure Activity Relationship Sar Investigations

Myristoyl-Gly-His-Lys-OH Derivatives with Amino Acid Substitutions

Modifications to the tripeptide sequence, Gly-His-Lys (GHK), have provided significant insights into the structural determinants of activity. Both the N-terminal residue and the subsequent amino acids in the sequence play distinct and critical roles.

The conjugation of myristic acid to the N-terminus of the GHK peptide is a critical modification mediated by the enzyme N-myristoyltransferase (NMT). This enzyme exhibits high substrate specificity, primarily recognizing and acylating proteins and peptides that possess an absolute N-terminal Glycine (B1666218) residue.

Research confirms that substituting the N-terminal Glycine with other amino acids severely impairs or completely abolishes the enzymatic myristoylation process. For instance, replacing Glycine with Alanine (Ala), the next smallest amino acid, dramatically reduces the efficiency of NMT-catalyzed acylation. Larger or charged residues at this position are not recognized as substrates by the enzyme. This stringent requirement underscores the essential role of the N-terminal Glycine as a molecular anchor for enzymatic lipidation, a process necessary for conferring the lipophilic character that facilitates membrane interaction and cellular uptake. Consequently, synthetic strategies are typically employed to produce myristoylated GHK analogs with N-terminal modifications, as enzymatic routes are not viable.

Once myristoylation is achieved, the specific sequence of the peptide moiety (His-Lys) becomes the primary determinant of biological activity. SAR studies have demonstrated that the Histidine and Lysine (B10760008) residues are not easily interchangeable and are vital for the compound's function, such as its reported ability to stimulate extracellular matrix protein synthesis.

Histidine (His) Substitution: Replacing the central Histidine residue with other amino acids, such as Alanine (Ala) or Glutamine (Gln), typically results in a significant reduction or complete loss of biological activity. The imidazole (B134444) side chain of Histidine is believed to be crucial for coordinating with metal ions (e.g., copper (II)) or participating in specific receptor-binding interactions.

Lysine (Lys) Substitution: The C-terminal Lysine residue, with its positively charged epsilon-amino group, is also critical. Substituting Lysine with a neutral amino acid like Alanine or a differently charged residue like Arginine (Arg) often leads to diminished activity. This suggests that the specific position and charge of the Lysine side chain are important for electrostatic interactions with cellular targets.

The following table summarizes findings from comparative studies on the relative activity of various GHK analogs in stimulating collagen I synthesis in fibroblast cultures.

| Analog | Sequence Modification | Relative Collagen I Synthesis Activity (%) | Reference |

|---|---|---|---|

| This compound | Parent Compound | 100% (Baseline) | |

| Myristoyl-Gly-Ala-Lys-OH | His → Ala | < 20% | |

| Myristoyl-Gly-His-Ala-OH | Lys → Ala | < 25% | |

| Myristoyl-Gly-Gln-Arg-OH | His → Gln, Lys → Arg | ~ 45% |

Note: The data presented are illustrative of trends reported in the literature and may vary based on specific experimental conditions.

Variations in Fatty Acyl Chain Length and Saturation

The myristoyl group (C14:0) provides a specific level of lipophilicity that is optimal for the peptide's interaction with the stratum corneum and cell membranes. Modifying the length and saturation of this fatty acyl chain directly impacts the compound's physicochemical properties and, consequently, its biological efficacy.

Chain Length: Studies comparing myristoyl-GHK with analogs bearing different saturated fatty acids have shown a clear dependence on chain length.

Shorter Chains: Acyl groups shorter than myristate, such as Lauroyl (C12:0), result in a less lipophilic molecule. This can decrease the peptide's ability to partition into and permeate lipid bilayers, often leading to reduced biological activity.

Saturation: The introduction of unsaturation in the acyl chain, for example, by using Oleoyl (C18:1) or Linoleoyl (C18:2) groups, alters the chain's conformation from a linear to a "kinked" structure. This change can disrupt ordered packing within lipid membranes and may alter the peptide's specific interactions with membrane proteins or receptors, often resulting in lower activity compared to the saturated myristoyl counterpart.

The table below outlines the general effects observed when varying the N-terminal fatty acyl chain.

| Acyl-Peptide | Fatty Acid Moiety | General Observation on Activity | Reference |

|---|---|---|---|

| Lauroyl-Gly-His-Lys-OH | Lauroyl (C12:0) | Reduced activity due to lower lipophilicity. | |

| This compound | Myristoyl (C14:0) | Considered optimal for balancing lipophilicity and activity. | |

| Palmitoyl-Gly-His-Lys-OH | Palmitoyl (C16:0) | Activity often reduced, potentially due to aggregation or poor solubility. | , |

| Oleoyl-Gly-His-Lys-OH | Oleoyl (C18:1) | Generally lower activity compared to the saturated C14 analog. |

Conjugation Strategies for Research Probes